N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
CAS No.: 312924-69-9
Cat. No.: VC1990119
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312924-69-9 |
|---|---|
| Molecular Formula | C16H24N2O |
| Molecular Weight | 260.37 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19) |
| Standard InChI Key | JVFAKLWNQPCTQG-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Identity
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide features a piperidine ring as its core structure, with specific functional groups that define its chemical identity and reactivity. The compound maintains a benzyl group attached to the nitrogen of the piperidine ring, while a 2-methylpropanamide moiety is connected to the 4-position of the piperidine ring.
Basic Identification Parameters
The compound is identified by several key parameters that establish its unique chemical signature. These identification markers are essential for researchers working with this compound to ensure accurate documentation and reproducibility in experimental settings.
Table 1: Key Identification Parameters of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
| Parameter | Value |
|---|---|
| CAS Number | 312924-69-9 |
| Molecular Formula | C16H24N2O |
| Molecular Weight | 260.37 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-methylpropanamide |
| InChI | InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19) |
| InChIKey | JVFAKLWNQPCTQG-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
The compound is also known by several synonyms in scientific literature, including N-(1-Benzyl-piperidin-4-yl)-isobutyramide and N-(1-benzylpiperidin-4-yl)isobutyramide .
Structural Characteristics
The structural arrangement of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide features several key elements that define its chemical behavior. The compound contains a piperidine ring as its central scaffold, which exists in a chair conformation typical of six-membered saturated heterocyclic rings. The nitrogen atom at position 1 of the piperidine ring is substituted with a benzyl group, while the carbon at position 4 bears the 2-methylpropanamide (isobutyramide) functionality.
A notable feature is the amide bond formed between the 2-methylpropanoyl group and the amino group at the 4-position of the piperidine ring. This amide linkage contributes significantly to the compound's stability and potential for hydrogen bonding interactions, which may be relevant to its biological activity profiles .
Physical and Chemical Properties
N-(1-benzylpiperidin-4-yl)-2-methylpropanamide demonstrates specific physical and chemical properties that are important for understanding its behavior in various experimental contexts and applications.
Physical Properties
The physical properties of this compound influence its handling, storage, and application in research settings. These properties are crucial for researchers considering its use in various experimental protocols.
Table 2: Physical Properties of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Solubility | Limited water solubility, soluble in common organic solvents |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 260.188863393 Da |
The compound's limited water solubility is consistent with its molecular structure, which contains both hydrophilic amide functionality and hydrophobic aromatic and aliphatic regions .
Chemical Properties and Reactivity
The chemical reactivity of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is governed by its functional groups, primarily the tertiary amine of the piperidine ring and the amide group. The tertiary amine can act as a nucleophile or a base in chemical reactions, while the amide group demonstrates stability typical of amide bonds.
The compound has an estimated pKa value that would influence its protonation state at physiological pH. Given the presence of the basic nitrogen in the piperidine ring, the compound would likely exist predominantly in its protonated form under acidic conditions. The XLogP3-AA value of 2.7 indicates a moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties that may be favorable for membrane permeability .
Synthesis Methods
Several synthetic approaches can be employed to prepare N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, with the choice of method typically dependent on available starting materials, desired scale, and specific laboratory conditions.
Common Synthetic Routes
One established synthetic route involves the use of 1-benzyl-4-piperidone as a key intermediate. This approach leverages the reactivity of the ketone functionality to introduce the amide group at the 4-position through a multi-step process.
A typical synthesis pathway might include:
-
Starting with 1-benzyl-4-piperidone
-
Conversion to the corresponding oxime or imine
-
Reduction to the 4-amino derivative
-
Acylation with 2-methylpropanoyl chloride or anhydride
The 1-benzyl-4-piperidone starting material can itself be synthesized from benzylamine and methyl acrylate through a sequence involving 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation reactions .
Alternative Synthetic Approaches
Alternative approaches may involve coupling reactions between 1-benzylpiperidin-4-amine and 2-methylpropanoic acid using appropriate coupling reagents such as EDCI/HOBt, similar to methods described for related compounds in the literature .
Another potential route could involve the Strecker reaction to introduce the amine functionality at the 4-position of the piperidine ring, followed by acylation with 2-methylpropanoyl chloride or related acylating agents .
Direct coupling of commercially available 1-benzyl-4-amino-piperidine with 2-methylpropanoic acid using standard peptide coupling conditions represents perhaps the most straightforward synthetic approach when the appropriate starting materials are available .
Pharmacological Profile
Structure-Activity Relationships
Structure-activity relationship studies on compounds containing the 1-benzylpiperidine motif have revealed important insights that may be relevant to understanding the potential activity of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.
In related compounds, the following structural features have been found to influence sigma receptor binding:
For instance, in a series of polyfunctionalized pyridines with 1-benzylpiperidine substituents, compounds with a two-carbon linker between the piperidine and the pyridine ring showed optimal σ1R affinity. These findings suggest that the spatial relationship between the 1-benzylpiperidine group and other pharmacophoric elements is critical for receptor engagement .
Research Applications
Neurological Research
The 1-benzylpiperidine structural motif present in N-(1-benzylpiperidin-4-yl)-2-methylpropanamide appears in compounds being investigated for neurological applications, particularly in the context of sigma receptor modulation. Sigma receptors represent important biological targets for the development of potential agents for treating various neurological disorders, including neuropathic pain .
Compounds with structural similarities to N-(1-benzylpiperidin-4-yl)-2-methylpropanamide have been explored for their potential in addressing conditions such as:
-
Neuropathic pain management
-
Neurodegenerative disorders
-
Neuropsychiatric conditions
The ability of related compounds to interact with sigma receptors suggests potential applications in modulating neuronal excitability and neurotransmission, processes that are fundamental to many neurological disorders .
Medicinal Chemistry
In the broader context of medicinal chemistry, compounds containing the 1-benzylpiperidine scaffold have demonstrated multifunctional properties. Some related compounds have shown dual-target activities, including inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), in addition to sigma receptor binding.
This multifunctional profile has made the 1-benzylpiperidine scaffold of interest in the development of multi-target-directed ligands (MTDLs) for complex neurological conditions such as Alzheimer's disease, where multiple pathological mechanisms may need to be addressed simultaneously .
Analytical Methods
Spectroscopic Characterization
Characterization of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide typically employs standard spectroscopic techniques commonly used in organic chemistry and pharmaceutical analysis. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR to identify and quantify hydrogen environments
-
¹³C NMR to characterize carbon frameworks
-
-
Infrared (IR) Spectroscopy
-
Identification of key functional groups, particularly the amide C=O stretching band
-
N-H stretching vibrations
-
-
Mass Spectrometry (MS)
-
Determination of molecular weight
-
Fragmentation pattern analysis for structural confirmation
-
The compound shows characteristic spectral features, including a molecular ion peak at m/z 260 in mass spectrometry, corresponding to its molecular weight .
Chromatographic Methods
Chromatographic techniques are essential for purification and analysis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide:
-
High-Performance Liquid Chromatography (HPLC)
-
Reverse-phase methods using C18 columns
-
Mobile phases typically consisting of acetonitrile/water or methanol/water with appropriate buffer systems
-
-
Thin-Layer Chromatography (TLC)
-
Useful for reaction monitoring and purity assessment
-
Typical mobile phases include combinations of dichloromethane, methanol, and ammonia
-
-
Gas Chromatography (GC)
-
Applicable with appropriate derivatization
-
Often coupled with mass spectrometry (GC-MS) for enhanced structural identification
-
These analytical methods are crucial for ensuring compound identity and purity in research applications.
Future Research Directions
Structural Modifications
Structure-activity relationship studies could be conducted to optimize the properties of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. Potential modifications might include:
-
Varying the substituents on the benzyl group to modulate lipophilicity and receptor interactions
-
Exploring alternative amide functionalities at the 4-position of the piperidine ring
-
Introducing additional functional groups to enhance binding to specific targets
-
Investigating the effects of stereochemistry on biological activity
Such modifications could lead to the development of more potent and selective compounds with enhanced pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume